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  • Product: 1,2,3-Trimethylcyclohexane
  • CAS: 1678-81-5

Core Science & Biosynthesis

Foundational

conformational analysis of 1,2,3-Trimethylcyclohexane

An In-depth Technical Guide to the Conformational Analysis of 1,2,3-Trimethylcyclohexane Executive Summary The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's physical properties...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of 1,2,3-Trimethylcyclohexane

Executive Summary

The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's physical properties and chemical reactivity. For substituted cyclohexanes, the chair conformation represents the most stable arrangement, yet the orientation of substituents as either axial or equatorial profoundly impacts the molecule's overall energy and stability. This guide provides a comprehensive conformational analysis of the stereoisomers of 1,2,3-trimethylcyclohexane. By systematically dissecting the steric interactions—namely 1,3-diaxial and gauche-butane interactions—we quantify the strain energy for each conformer. This analysis enables the prediction of the most stable conformation for each stereoisomer and, consequently, the relative stability among the isomers themselves. This document is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of molecular geometry to inform synthesis, predict biological activity, and design novel molecular entities.

Introduction: The Principles of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. The lowest energy conformation is the chair conformation , which has ideal tetrahedral bond angles of approximately 109.5° and staggered C-H bonds, eliminating both angle and torsional strain.[1]

In the chair form, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six positions that are parallel to the principal axis of the ring, pointing straight up or down.

  • Equatorial (e): Six positions that point out from the "equator" of the ring.

Cyclohexane undergoes a rapid process called ring-flipping , where one chair conformation interconverts into another. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1] For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two conformers are typically not isoenergetic.[2]

The Energetic Cost of Steric Strain

The preference for one chair conformer over another is dictated by steric strain. Larger substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable steric interactions.[3][4] The primary sources of this strain are:

  • 1,3-Diaxial Interactions: This is a significant steric repulsion between an axial substituent and the axial atoms (usually hydrogens) on the third carbon atoms away (C3 and C5) on the same side of the ring.[5][6] Each interaction between an axial methyl group and an axial hydrogen introduces approximately 3.8 kJ/mol (0.9 kcal/mol) of strain, a value analogous to the strain in a gauche-butane conformation.[2][7][8] Therefore, an axial methyl group typically imparts a total of 2 x 3.8 = 7.6 kJ/mol of steric strain.[7][8]

  • Gauche-Butane Interactions: When two non-hydrogen substituents are on adjacent carbons (a 1,2-relationship), their relative orientation can introduce additional strain. If the substituents are in a gauche relationship (a 60° dihedral angle), it creates steric strain equivalent to that in gauche-butane, approximately 3.8 kJ/mol.[8][9][10]

A-Values: A Quantitative Approach

To quantify the steric preference of a substituent for the equatorial position, we use A-values . The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[11] For a methyl group, the A-value is approximately 7.6 kJ/mol (1.8 kcal/mol) , reflecting the two 1,3-diaxial interactions with hydrogen.[2][7][12] These A-values are additive and serve as a powerful tool for predicting the stability of polysubstituted cyclohexanes.[4][12]

Stereoisomers of 1,2,3-Trimethylcyclohexane

The presence of three stereocenters at carbons 1, 2, and 3 gives rise to a maximum of 2³ = 8 possible stereoisomers. However, due to planes of symmetry in some configurations, there are only four unique geometric isomers: two pairs of enantiomers (chiral) and two meso compounds (achiral).[13][14][15] For the purpose of conformational analysis, we will examine these four distinct geometric isomers based on the relative orientation of the methyl groups.

Detailed Conformational Analysis

We will now analyze the two chair conformers for each of the four geometric isomers. The total strain energy will be calculated by summing the energies of all 1,3-diaxial and gauche-butane interactions.

Energetic Costs Used for Calculation:

  • Me-H 1,3-diaxial interaction: 3.8 kJ/mol[2][7]

  • Axial Methyl Group (2 x Me-H interactions): 7.6 kJ/mol[7][12]

  • Me-Me 1,3-diaxial interaction: ~15.4 kJ/mol[16]

  • Me-Me gauche interaction (1,2-disubstituted): 3.8 kJ/mol[8][10]

Isomer 1: cis,trans,cis-1,2,3-Trimethylcyclohexane (Meso)

This achiral isomer has the methyl groups at C1 and C3 on the same side of the ring, and the C2 methyl group on the opposite side (e.g., 1-up, 2-down, 3-up).

  • Conformer A (tri-axial): All three methyl groups are in axial positions (a,a,a).

    • 1,3-Diaxial Interactions:

      • The axial methyls at C1 and C3 create a severe 1,3-diaxial Me-Me interaction (~15.4 kJ/mol).[16]

      • The C1-Me also interacts with the C5-H (3.8 kJ/mol).

      • The C3-Me also interacts with the C5-H (3.8 kJ/mol).

      • The C2-Me interacts with the C4-H and C6-H (2 x 3.8 = 7.6 kJ/mol).

    • Gauche Interactions: The trans-diaxial arrangement of Me-1/Me-2 and Me-2/Me-3 is anti, resulting in no gauche strain.

    • Total Strain: 15.4 + 3.8 + 3.8 + 7.6 = 30.6 kJ/mol

  • Conformer B (tri-equatorial): All three methyl groups are in equatorial positions (e,e,e).

    • 1,3-Diaxial Interactions: None.

    • Gauche Interactions: The trans-diequatorial arrangement of the methyl groups is anti. No gauche strain.

    • Total Strain: 0 kJ/mol

Diagram: Conformational Equilibrium of cis,trans,cis-1,2,3-Trimethylcyclohexane

Caption: Ring flip of cis,trans,cis-1,2,3-trimethylcyclohexane.

Isomer 2: all-cis-1,2,3-Trimethylcyclohexane (Meso)

This achiral isomer has all three methyl groups on the same side of the ring (e.g., 1-up, 2-up, 3-up).

  • Conformer A (a,e,a): The C1 and C3 methyl groups are axial, and the C2 methyl group is equatorial.

    • 1,3-Diaxial Interactions:

      • A severe 1,3-diaxial Me-Me interaction exists between the C1 and C3 groups (~15.4 kJ/mol).

      • The C1-Me interacts with the C5-H (3.8 kJ/mol).

      • The C3-Me interacts with the C5-H (3.8 kJ/mol).

    • Gauche Interactions:

      • Gauche interaction between Me-1(a) and Me-2(e) (3.8 kJ/mol).

      • Gauche interaction between Me-2(e) and Me-3(a) (3.8 kJ/mol).

    • Total Strain: 15.4 + 3.8 + 3.8 + 3.8 + 3.8 = 30.6 kJ/mol

  • Conformer B (e,a,e): The C1 and C3 methyl groups are equatorial, and the C2 methyl group is axial.

    • 1,3-Diaxial Interactions:

      • The C2-Me interacts with the C4-H and C6-H (2 x 3.8 = 7.6 kJ/mol).

    • Gauche Interactions:

      • Gauche interaction between Me-1(e) and Me-2(a) (3.8 kJ/mol).

      • Gauche interaction between Me-2(a) and Me-3(e) (3.8 kJ/mol).

    • Total Strain: 7.6 + 3.8 + 3.8 = 15.2 kJ/mol

Diagram: Conformational Equilibrium of all-cis-1,2,3-Trimethylcyclohexane

Caption: Ring flip of all-cis-1,2,3-trimethylcyclohexane.

Isomer 3: cis,cis,trans-1,2,3-Trimethylcyclohexane (Chiral)

This chiral isomer has the methyl groups at C1 and C2 on the same side, and the C3 methyl group on the opposite side (e.g., 1-up, 2-up, 3-down).

  • Conformer A (a,e,e): The C1 methyl group is axial, while C2 and C3 are equatorial.

    • 1,3-Diaxial Interactions:

      • The C1-Me interacts with the C3-H and C5-H (2 x 3.8 = 7.6 kJ/mol).

    • Gauche Interactions:

      • Gauche interaction between Me-1(a) and Me-2(e) (3.8 kJ/mol).

      • The Me-2(e) and Me-3(e) groups are trans and thus anti. No strain.

    • Total Strain: 7.6 + 3.8 = 11.4 kJ/mol

  • Conformer B (e,a,a): The C1 methyl group is equatorial, while C2 and C3 are axial.

    • 1,3-Diaxial Interactions:

      • The C2-Me interacts with C4-H and C6-H (2 x 3.8 = 7.6 kJ/mol).

      • The C3-Me interacts with C1-H and C5-H (2 x 3.8 = 7.6 kJ/mol).

    • Gauche Interactions:

      • Gauche interaction between Me-1(e) and Me-2(a) (3.8 kJ/mol).

      • The Me-2(a) and Me-3(a) groups are trans and thus anti. No strain.

    • Total Strain: 7.6 + 7.6 + 3.8 = 19.0 kJ/mol

Isomer 4: trans,cis,trans-1,2,3-Trimethylcyclohexane (Chiral)

This chiral isomer has the C1 methyl group on the opposite side of C2, and C2 on the same side as C3 (e.g., 1-up, 2-down, 3-down).

  • Conformer A (a,a,e): The C1 and C2 methyl groups are axial, and C3 is equatorial.

    • 1,3-Diaxial Interactions:

      • The C1-Me interacts with C3-H and C5-H (2 x 3.8 = 7.6 kJ/mol).

      • The C2-Me interacts with C4-H and C6-H (2 x 3.8 = 7.6 kJ/mol).

    • Gauche Interactions:

      • The Me-1(a) and Me-2(a) groups are trans and thus anti. No strain.

      • Gauche interaction between Me-2(a) and Me-3(e) (3.8 kJ/mol).

    • Total Strain: 7.6 + 7.6 + 3.8 = 19.0 kJ/mol

  • Conformer B (e,e,a): The C1 and C2 methyl groups are equatorial, and C3 is axial.

    • 1,3-Diaxial Interactions:

      • The C3-Me interacts with C1-H and C5-H (2 x 3.8 = 7.6 kJ/mol).

    • Gauche Interactions:

      • The Me-1(e) and Me-2(e) groups are trans and thus anti. No strain.

      • Gauche interaction between Me-2(e) and Me-3(a) (3.8 kJ/mol).

    • Total Strain: 7.6 + 3.8 = 11.4 kJ/mol

Summary of Isomer Stabilities

The overall stability of a stereoisomer is determined by the energy of its most stable conformation. The table below summarizes these findings, allowing for a direct comparison of the relative stabilities of the four geometric isomers.

StereoisomerMost Stable ConformerSubstituent PositionsTotal Strain Energy (kJ/mol)Relative Stability Ranking
cis,trans,cis (Meso)B(e,e,e)0 1 (Most Stable)
cis,cis,trans (Chiral)A(a,e,e)11.4 2 (Tie)
trans,cis,trans (Chiral)B(e,e,a)11.4 2 (Tie)
all-cis (Meso)B(e,a,e)15.2 4 (Least Stable)

From this comprehensive analysis, the cis,trans,cis isomer is unequivocally the most stable, as it is the only one that can adopt a strain-free tri-equatorial conformation. The all-cis isomer is the least stable due to the unavoidable axial substituent and gauche interactions in its most favorable conformation.

Experimental Protocol: Determination of Conformational Energies

The quantitative data used in this analysis are derived from experimental observations, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow: NMR-Based Determination of ΔG

  • Sample Preparation: A solution of the purified stereoisomer is prepared in a suitable deuterated solvent.

  • Low-Temperature NMR: The sample is cooled within the NMR spectrometer to a temperature low enough to slow the ring-flipping process (e.g., below -80 °C). At this temperature, the signals for the axial and equatorial conformers become distinct and can be observed separately.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the areas of their respective signals in the NMR spectrum. This gives the equilibrium constant, Keq = [equatorial-rich conformer] / [axial-rich conformer].

  • Calculation of Free Energy: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the following thermodynamic equation: ΔG° = -RT ln(Keq) Where:

    • R is the ideal gas constant (8.314 J/mol·K)

    • T is the temperature in Kelvin.

    • Keq is the equilibrium constant determined from NMR integration.[7][8]

This experimental approach provides the empirical foundation for the A-values and interaction energies that are critical for predictive conformational analysis.

Conclusion

The conformational analysis of 1,2,3-trimethylcyclohexane demonstrates the powerful and predictive nature of stereochemical principles. By systematically evaluating the steric environment of each substituent in the two chair conformations, we can accurately predict the preferred geometry and relative stability of each stereoisomer. The key finding is that stability is maximized by minimizing the number of substituents in the sterically hindered axial positions. The cis,trans,cis isomer is the most stable as it alone can achieve a strain-free (e,e,e) conformation. This type of detailed analysis is fundamental in fields such as medicinal chemistry and materials science, where molecular shape and stability are directly correlated with function and performance.

References

  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Available from: [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Available from: [Link]

  • Wikipedia. A value. Available from: [Link]

  • OpenStax. (2023). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry. Available from: [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Available from: [Link]

  • The Pennsylvania State University. 2.14 Conformations of Monosubstituted Cyclohexanes. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

  • Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. Available from: [Link]

  • Nathan. (n.d.). Calculating cyclohexane A-values. The DFT Course. Available from: [Link]

  • Chegg. (2021). Solved Draw all stereoisomers of 1,2,3-trimethylcyclohexane. Available from: [Link]

  • Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available from: [Link]

  • Filo. (2025). Write a conformational structure for 1,2,3-trimethylcyclohexane in which... Available from: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

  • Quora. (2017). What is gauche-butane interaction? Available from: [Link]

  • YouTube. (2015). Most stable conformation Chair Cyclohexane. Available from: [Link]

  • NIST WebBook. 1,2,3-Trimethylcyclohexane, cis, trans, cis. Available from: [Link]

  • Fundamentals of Organic Chemistry. 2.15 Conformations of Disubstituted Cyclohexanes. Available from: [Link]

  • PubChem. cis,trans,cis-1,2,3-Trimethylcyclohexane. Available from: [Link]

  • Chem 334 - Fall 2001. Chapter 3 homework answers. Available from: [Link]

  • ResearchGate. (2025). The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. Available from: [Link]

  • Filo. (2025). Briefly describe 1,3 diaxial interaction with the help of a schematic drawing of mono substituted cyclohexane. Available from: [Link]

  • Chegg. (2024). Question: Below is the chair conformation of 1,2,4-trimethylcyclohexane. Available from: [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Available from: [Link]

  • Quimicaorganica.org. Substituted cyclohexanes | 1,3-diaxial interaction. Available from: [Link]

  • ChemEd X. (n.d.). TOPIC: 3. Alkanes / Cycloalkanes. Available from: [Link]

  • Course Hero. Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. Available from: [Link]

Sources

Exploratory

cis trans isomers of 1,2,3-Trimethylcyclohexane

An In-Depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane Executive Summary This technical guide provides a rigorous analysis of the stereochemical, thermodynamic, and synthetic landscape of 1,2,3-tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane

Executive Summary

This technical guide provides a rigorous analysis of the stereochemical, thermodynamic, and synthetic landscape of 1,2,3-trimethylcyclohexane.[1] Intended for researchers in organic synthesis and drug development, this document moves beyond basic definitions to explore the specific conformational dynamics that govern the stability and reactivity of these isomers.[2] We examine the isolation of the thermodynamic global minimum (the all-equatorial isomer) versus the kinetic products, supported by detailed separation protocols and spectral characterization data.

The Stereochemical Landscape

The 1,2,3-trimethylcyclohexane system contains three contiguous stereocenters. While a theoretical maximum of


 stereoisomers exists, the presence of a plane of symmetry in specific configurations reduces this number to four distinct stereoisomers : two meso compounds and one enantiomeric pair.[3]
Classification and Nomenclature

To ensure precision, we utilize relative stereochemical descriptors (


, etc.) alongside common geometric names.
Common NameRelative ConfigurationIUPAC DescriptorSymmetryChirality
Isomer A (trans,trans)


Plane of Symmetry (

) through C2-C5
Meso (Achiral)
Isomer B (cis,cis)


Plane of Symmetry (

) through C2-C5
Meso (Achiral)
Isomer C (cis,trans)


/

None (

)
Chiral (Racemic Pair)
Stereoisomer Hierarchy Visualization

The following diagram illustrates the relationship between the theoretical combinations and the actual isolable isomers.

Stereochemistry Root 1,2,3-Trimethylcyclohexane (3 Stereocenters) Sub1 Symmetrical Arrangement (Meso) Root->Sub1 Plane of Symmetry (C2-C5) Sub2 Asymmetrical Arrangement (Chiral) Root->Sub2 No Symmetry Meso1 Isomer A: trans,trans (1α, 2β, 3α) Thermodynamic Sink Sub1->Meso1 Meso2 Isomer B: cis,cis (1α, 2α, 3α) Kinetic Product Sub1->Meso2 Racemic Isomer C: cis,trans (1α, 2α, 3β) Enantiomeric Pair Sub2->Racemic

Figure 1: Stereochemical hierarchy distinguishing meso compounds from the chiral enantiomeric pair.

Conformational Analysis & Thermodynamics

Understanding the stability of these isomers requires a detailed analysis of chair conformations, specifically focusing on A-values (1.74 kcal/mol for Methyl) and gauche interactions (0.9 kcal/mol per 1,2-diequatorial or 1,2-axial/equatorial interaction).

Thermodynamic Stability Ranking

The relative stability is dictated by the number of substituents that can adopt the equatorial orientation simultaneously.

  • Global Minimum: Isomer A (trans,trans)

    • Conformation:

      
      .
      
    • Analysis: All three methyl groups are equatorial.

    • Steric Penalty: Two 1,2-gauche interactions (C1-C2 and C2-C3). No 1,3-diaxial interactions.

    • Estimated Strain:

      
       kcal/mol relative to unsubstituted cyclohexane.
      
  • Intermediate Stability: Isomer C (cis,trans)

    • Conformation: Equilibrium between (

      
      ) and (
      
      
      
      ).
    • Preferred Chair: (

      
      ) places two groups equatorial.
      
    • Steric Penalty: One axial methyl (1.74 kcal/mol) + gauche interactions.

  • Least Stable: Isomer B (cis,cis)

    • Conformation: (

      
      ) vs (
      
      
      
      ).
    • Preferred Chair: (

      
      ).
      
    • Steric Penalty: The central C2 methyl is axial. However, in the (

      
      ) form, there is a severe 1,3-diaxial interaction between C1 and C3 methyls ("syn-diaxial"), which is energetically prohibitive (~3.7 kcal/mol). Therefore, it resides in the (
      
      
      
      ) form.
Conformational Energy Workflow

Energetics Start Conformational Analysis IsoA Isomer A (trans,trans) (e,e,e) Start->IsoA IsoB Isomer B (cis,cis) (e,a,e) Start->IsoB IsoC Isomer C (cis,trans) (a,e,e) Start->IsoC Calc Steric Summation: 1. A-Values (Axial Penalty) 2. Gauche Interactions 3. 1,3-Diaxial Clashes IsoA->Calc 0 Axial 2 Gauche IsoB->Calc 1 Axial Avoids 1,3-diaxial IsoC->Calc 1 Axial 1 Gauche Result Stability Order: A > C > B Calc->Result

Figure 2: Thermodynamic ranking based on steric summation of axial and gauche penalties.

Synthesis and Isolation Protocols

The primary route to 1,2,3-trimethylcyclohexane is the catalytic hydrogenation of 1,2,3-trimethylbenzene (Hemimellitene) .[1][4] The product distribution is heavily dependent on the catalyst and pressure conditions.

Experimental Protocol: Hydrogenation

Objective: Synthesize a mixture of isomers enriched in the thermodynamic product.

Reagents:

  • Substrate: 1,2,3-Trimethylbenzene (Hemimellitene)[1][4]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' Catalyst)
  • Solvent: Glacial Acetic Acid[1]

Procedure:

  • Preparation: In a high-pressure autoclave, dissolve 10.0 g of hemimellitene in 50 mL of glacial acetic acid.

  • Catalyst Addition: Add 0.5 g of Rh/Al

    
    O
    
    
    
    (5 wt%). Note: Rhodium is preferred for minimizing hydrogenolysis side reactions compared to Palladium.
  • Hydrogenation:

    • Thermodynamic Control: Pressurize to 50-100 atm H

      
       and heat to 100°C. This favors the equilibration to the all-equatorial Isomer A .
      
    • Kinetic Control: Perform at ambient temperature and lower pressure (1-3 atm) to retain higher fractions of Isomer B (cis,cis).

  • Workup: Filter the catalyst through a Celite pad. Neutralize the filtrate with saturated NaHCO

    
     and extract with pentane. Dry over MgSO
    
    
    
    and concentrate.
Separation Strategy

Separation of the isomers is achieved via high-efficiency fractional distillation or Preparative Gas Chromatography (Prep-GC).

IsomerBoiling Point (approx.)[4][5]Retention Index (Non-polar DB-5)Separation Method
Isomer A (trans,trans)140-141°CLowestDistillation (First Fraction)
Isomer C (cis,trans)144-145°CIntermediatePrep-GC Required
Isomer B (cis,cis)149-150°CHighestDistillation (Pot Residue)

Causality: The all-equatorial Isomer A has the most compact effective volume and lowest dipole moment, resulting in the lowest boiling point and fastest elution time on non-polar columns [1].

Analytical Characterization

Distinguishing the isomers requires observing the symmetry (or lack thereof) in NMR spectroscopy.

H and C NMR Signatures
  • Symmetry Check:

    • Isomer A (Meso) & Isomer B (Meso): Due to the plane of symmetry passing through C2 and C5, the methyl groups at C1 and C3 are chemically equivalent. You will observe only two distinct methyl signals in

      
      C NMR (one for C2-Me, one for C1/C3-Me).
      
    • Isomer C (Chiral): Lacks symmetry. All three methyl groups are chemically distinct. You will observe three distinct methyl signals.

  • Coupling Constants (

    
    ): 
    
    • Isomer A (

      
      ):  The protons at C1, C2, and C3 are all axial.
      
      • 
         and 
        
        
        
        will be large (8-12 Hz) , characteristic of trans-diaxial coupling [2].
    • Isomer B (

      
      ):  The protons are 
      
      
      
      .
      • 
         and 
        
        
        
        will be small (2-5 Hz) , characteristic of cis-axial-equatorial coupling.

Applications in Drug Development

While 1,2,3-trimethylcyclohexane is rarely a drug itself, it serves as a fundamental steric model for:

  • Conformational Locking: Using vicinal trimethyl motifs to lock a cyclohexane ring into a specific chair conformation, forcing distal substituents into predictable axial/equatorial orientations.

  • Hydrophobic Core Design: Mimicking the dense hydrophobic patches found in terpene-based natural products.

References

  • Bussert, J. F., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1956).[6] Synthesis of the Geometrical Isomers of 1,2,3-Trimethylcyclohexane. Journal of the American Chemical Society.[6][7] Link

  • NIST Mass Spectrometry Data Center.[5] Cyclohexane, 1,2,3-trimethyl-, stereoisomers. NIST Chemistry WebBook, SRD 69.[6][8] Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Foundational

Stability of 1,2,3-Trimethylcyclohexane Conformers: A Technical Guide

This guide provides an in-depth technical analysis of the stereochemistry, conformational stability, and characterization of 1,2,3-trimethylcyclohexane isomers.[1] It is designed for researchers requiring precise thermod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemistry, conformational stability, and characterization of 1,2,3-trimethylcyclohexane isomers.[1] It is designed for researchers requiring precise thermodynamic data and experimental protocols.[1]

Executive Summary

The stability of 1,2,3-trimethylcyclohexane stereoisomers is governed by the minimization of 1,3-diaxial interactions and gauche penalties.[1] Among the three geometric isomers, (1α, 2β, 3α)-1,2,3-trimethylcyclohexane (often denoted as cis,trans,cis) is the thermodynamic global minimum.[1] Its preferred conformer places all three methyl groups in equatorial positions (e,e,e), eliminating high-energy axial strain.[1][2][3]

This guide details the conformational landscapes of all isomers, providing calculated relative energies, synthesis protocols, and NMR identification strategies.[1]

Stereochemical Foundation

1,2,3-Trimethylcyclohexane exists as three distinct diastereomers. Understanding the nomenclature is critical, as "cis" and "trans" refer to relative relationships between adjacent substituents.[1][2]

Isomer Common NameRelative ConfigurationStereochemistrySubstituent Pattern (C1-C2-C3)
Isomer A (cis,trans,cis) (1α, 2β, 3α)Meso (Achiral)Up - Down - Up
Isomer B (cis,cis,trans) (1α, 2α, 3β)Racemic (Chiral)Up - Up - Down
Isomer C (cis,cis,cis) (1α, 2α, 3α)Meso (Achiral)Up - Up - Up
Isomer Classification Workflow

The following diagram illustrates the stereochemical relationships and symmetry elements of the isomers.

IsomerMap cluster_0 Geometric Isomers root 1,2,3-Trimethylcyclohexane (3 Stereocenters) iso1 cis,trans,cis (1α, 2β, 3α) Meso root->iso1 iso2 cis,cis,trans (1α, 2α, 3β) Racemic Pair root->iso2 iso3 cis,cis,cis (1α, 2α, 3α) Meso root->iso3 conf1 Preferred Conformer: (e,e,e) Global Minimum iso1->conf1 conf2 Preferred Conformer: (a,e,e) Intermediate Energy iso2->conf2 conf3 Preferred Conformer: (e,a,e) High Energy iso3->conf3

Figure 1: Stereochemical classification and preferred conformations of 1,2,3-trimethylcyclohexane.

Conformational Analysis & Thermodynamic Ranking

The stability of each isomer is dictated by the equilibrium between its two chair conformers.[1] We quantify this using A-values (1.74 kcal/mol for Methyl) and Gauche interactions (~0.9 kcal/mol per Me-Me interaction).[1]

Isomer A: cis,trans,cis (1α, 2β, 3α)

This isomer allows for a unique all-equatorial conformation.[1]

  • Conformer A1 (e,e,e):

    • Axial Interactions: 0 (0.0 kcal/mol).[1]

    • Gauche Interactions: C1-C2 (diequatorial) and C2-C3 (diequatorial).[1] Total = 2 × 0.9 = 1.8 kcal/mol.

    • Total Strain: ~1.8 kcal/mol .[1]

  • Conformer A2 (a,a,a):

    • Axial Interactions: 3 axial methyls.[1][4] Crucially, the C1 and C3 methyls are syn-diaxial (1,3-diaxial Me-Me), creating a severe "syn-pentane" interaction (~3.7 kcal/mol) plus standard Me-H interactions.[1]

    • Total Strain: > 8.0 kcal/mol.[1]

Isomer B: cis,cis,trans (1α, 2α, 3β)
  • Conformer B1 (a,e,e):

    • Axial Interactions: 1 axial methyl at C1 (1.74 kcal/mol).[1][5]

    • Gauche Interactions: C1(a)-C2(e) and C2(e)-C3(e). Total = 2 × 0.9 = 1.8 kcal/mol.

    • Total Strain: ~3.54 kcal/mol .[1]

  • Conformer B2 (e,a,a):

    • Axial Interactions: 2 axial methyls (C2, C3).[1] 2 × 1.74 = 3.48 kcal/mol.

    • Gauche Interactions: C1(e)-C2(a). 1 × 0.9 = 0.9 kcal/mol.[1]

    • Total Strain: ~4.38 kcal/mol.[1]

Isomer C: cis,cis,cis (1α, 2α, 3α)
  • Conformer C1 (e,a,e):

    • Axial Interactions: 1 axial methyl at C2 (1.74 kcal/mol).[1][5]

    • Gauche Interactions: C1(e)-C2(a) and C2(a)-C3(e). Total = 2 × 0.9 = 1.8 kcal/mol.

    • Total Strain: ~3.54 kcal/mol .[1]

  • Conformer C2 (a,e,a):

    • Axial Interactions: 2 axial methyls (C1, C3).[1] Contains severe syn-diaxial Me-Me interaction.[1]

    • Total Strain: Very High (> 7 kcal/mol).[1]

Summary of Relative Stabilities
RankIsomerDominant ConformerEst.[1][6] Relative Energy (ΔG°)Structural Rationale
1 cis,trans,cis (e,e,e) 0.0 kcal/mol All methyls equatorial; only gauche strains.
2 cis,cis,trans (a,e,e) +1.7 kcal/mol One axial methyl (terminal); 2 gauche.
3 cis,cis,cis (e,a,e) +1.8 kcal/mol One axial methyl (central); 2 gauche.[1]

Experimental Protocols

Synthesis via Hydrogenation

The most reliable route to these isomers is the catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene).[1]

Protocol:

  • Reagents: 1,2,3-Trimethylbenzene (10 mmol), 5% Rh/Al₂O₃ or Ru/C catalyst (5 mol%), Acetic Acid (solvent).

  • Conditions: Pressurize to 50–100 atm H₂ in a stainless steel autoclave. Heat to 100°C for 12 hours.

  • Mechanism: High pressure and active catalysts favor the all-cis addition of hydrogen, initially yielding the cis,cis,cis isomer.[1] However, thermodynamic equilibration often occurs, producing a mixture.[1]

  • Equilibration: To obtain the thermodynamic distribution (rich in cis,trans,cis), reflux the mixture over Pd/C at 200°C.

Separation and Identification

Separation is achieved via high-resolution Gas Chromatography (GC) due to boiling point proximity.[1][7][8]

  • Column: Fused silica capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.

  • Elution Order (Non-polar phase):

    • cis,trans,cis (Lowest Boiling Point / Most Compact)[1]

    • cis,cis,trans

    • cis,cis,cis (Highest Boiling Point)

NMR Characterization Strategy

Use 1H-NMR coupling constants (


) to assign axial/equatorial protons.[1]
  • Axial Proton (

    
    ):  Large coupling to adjacent axial protons (
    
    
    
    Hz).[1]
  • Equatorial Proton (

    
    ):  Small coupling to adjacent protons (
    
    
    
    Hz,
    
    
    Hz).[1]

Decision Logic:

  • Identify the methine protons (H1, H2, H3).[1]

  • Isomer A (cis,trans,cis): H1, H2, and H3 are all axial (since methyls are equatorial).[1][2] Expect large

    
     values for all methine signals.[1]
    
  • Isomer C (cis,cis,cis): H1 and H3 are axial; H2 is equatorial.[1][2] H2 will appear as a narrow multiplet (small

    
    ).[1]
    

Visualization of Energy Landscape

The following diagram maps the energy penalties associated with each conformer, visualizing why the (e,e,e) state is the "sink" for the system.

EnergyLandscape cluster_low Global Minimum cluster_med Intermediate Stability (+1.7 - 1.8 kcal/mol) cluster_high High Energy (> 3.5 kcal/mol) EEE cis,trans,cis (e,e,e) 0.0 kcal/mol AEE cis,cis,trans (a,e,e) EEE->AEE +1 Axial Me EAE cis,cis,cis (e,a,e) EEE->EAE +1 Axial Me AAA cis,trans,cis (a,a,a) Syn-Diaxial! EEE->AAA Ring Flip (Forbidden) EAA cis,cis,trans (e,a,a) AEE->EAA +1 Axial Me

Figure 2: Relative energy landscape of 1,2,3-trimethylcyclohexane conformers.

References

  • Bussert, J. F., et al. (1956).[1][2][9] "Synthesis of the Geometrical Isomers of 1,2,3-Trimethylcyclohexane." Journal of the American Chemical Society.[1] Link[1]

  • NIST WebBook. "Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)-."[1][9] National Institute of Standards and Technology.[1][9] Link

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Standard reference for A-values and conformational analysis principles).

  • PubChem. "cis,trans,cis-1,2,3-Trimethylcyclohexane Compound Summary." National Institutes of Health.[1] Link[1]

Sources

Exploratory

Section 1: The Challenge: Deciphering Geological Records with C₉ Cycloalkanes

An In-depth Technical Guide to Trimethylcyclohexane Geochemistry At the molecular level, crude oils and ancient sediments are complex archives of Earth's history. Within this intricate mixture of hydrocarbons, specific m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Trimethylcyclohexane Geochemistry

At the molecular level, crude oils and ancient sediments are complex archives of Earth's history. Within this intricate mixture of hydrocarbons, specific molecules known as "biomarkers" or "molecular fossils" serve as invaluable tools for geochemists. These compounds retain a basic carbon skeleton from their biological precursors, allowing researchers to reconstruct past environments, identify the types of organisms that lived, and determine the thermal history of sedimentary basins.

Trimethylcyclohexanes (TMCs), a group of C₉H₁₈ saturated cyclic hydrocarbons, represent a particularly nuanced class of biomarkers.[1][2][3] While less famous than their hopane and sterane counterparts, their structural diversity provides a high-resolution lens for specific geochemical investigations. The core challenge lies in their complexity: numerous positional and stereoisomers of TMC exist, including 1,1,2-, 1,1,3-, 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane.[4][5][6][7][8][9] Each isomer possesses unique thermodynamic stability and physical properties, meaning their relative abundances are not random. Instead, they are a direct function of the original biological source material and the subsequent geological processing (diagenesis and catagenesis) it has endured.

This guide provides a comprehensive framework for understanding and utilizing TMCs in geochemical analysis. We will explore their formation pathways, detail the rigorous analytical protocols required for their separation and identification, and demonstrate their application in solving critical problems in petroleum exploration and environmental forensics.

Section 2: The Source: Origins and Formation Pathways of Trimethylcyclohexanes

The distribution of TMC isomers in a geological sample is the product of a long and complex history, beginning with biogenic precursors and evolving through chemical transformations over millions of years. Understanding these pathways is fundamental to correctly interpreting TMC data.

Biogenic Precursors and Early Diagenesis

While direct, unambiguous precursor-product relationships for most individual TMC isomers are still an active area of research, the scientific consensus points to the diagenetic alteration of cyclic carotenoids and other terpenoid structures from algae and bacteria as a primary source. Early diagenesis—the sum of processes occurring in unconsolidated sediments at low temperatures and pressures—involves microbial activity that modifies original biomolecules. For instance, anaerobic degradation of cyclohexane, a core structure of TMCs, has been shown to proceed via specific biochemical pathways in sulfate-reducing bacteria.[10] It is hypothesized that similar microbially-mediated reactions, including methylation and rearrangement, could transform larger cyclic terpenoids into TMC precursors in anoxic sediments.[11][12][13]

Catagenesis and Thermal Maturation

As sediments are buried deeper, increasing temperature and pressure drive the process of catagenesis, where kerogen (insoluble organic matter) and bitumen are thermally cracked to generate oil and gas. This is the primary stage where the final, stable suite of TMC isomers is formed. The key principle is that less stable isomers, often those with more steric hindrance (e.g., multiple methyl groups in close, axial positions), will progressively convert into more thermodynamically stable configurations with increasing thermal stress.

This transformation follows predictable chemical kinetics. The isomerization process allows geochemists to use the ratios of different TMC stereoisomers as sensitive indicators of the maximum temperature a source rock or petroleum reservoir has experienced.[14][15]

Logical Relationship: From Precursor to Product

The diagram below illustrates the conceptual pathway from complex biological molecules to the array of trimethylcyclohexane isomers observed in mature petroleum.

G cluster_0 Biological Production (Water Column/Surface Sediment) cluster_1 Early Diagenesis (Shallow Burial) cluster_2 Catagenesis (Deep Burial & Heating) A Cyclic Carotenoids & Terpenoids (from Algae, Bacteria) B Microbial Alteration (Reduction, Defunctionalization) A->B Deposition & Burial C Formation of Functionalized Cyclohexane Precursors B->C Biochemical Reactions D Thermal Cracking & Isomerization C->D Increased Temperature & Pressure E Mixture of Thermally Unstable and Stable TMC Isomers D->E F Thermally Mature Suite of TMCs (Dominated by Stable Isomers) E->F Continued Thermal Stress

Caption: Conceptual workflow from biogenic precursors to mature TMC isomers.

Section 3: The Toolkit: High-Resolution Analytical Methodologies

The subtle differences in the boiling points and mass spectra of TMC isomers demand a robust and precise analytical approach. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for this work. The trustworthiness of any geochemical interpretation rests entirely on the quality of the data generated; therefore, a self-validating protocol is essential.

Experimental Protocol: Sample Preparation and Hydrocarbon Fractionation

The goal of this stage is to isolate the saturated hydrocarbon fraction, which contains the TMCs, from the bulk rock matrix or crude oil.

Objective: To obtain a clean saturate fraction free from asphaltenes, resins, and aromatic compounds.

Materials:

  • Crushed rock sample (~50-100g) or crude oil (~100mg)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Activated silica gel (for column chromatography)

  • Glass wool, sand

  • Soxhlet extraction apparatus

  • Rotary evaporator

Step-by-Step Methodology:

  • Extraction:

    • For rock samples, place the crushed and cleaned sample in a porous thimble and perform a Soxhlet extraction with DCM for 72 hours. This extracts the total soluble organic matter (bitumen).[16]

    • For crude oil, dissolve the sample in a minimal amount of hexane.

  • Asphaltene Precipitation:

    • Concentrate the bitumen extract or crude oil solution.

    • Add a 40-fold excess of hexane to precipitate the asphaltenes.

    • Allow to stand for 12 hours, then filter or centrifuge to remove the precipitated asphaltenes.

  • Fractionation via Column Chromatography:

    • Prepare a chromatography column by slurry-packing activated silica gel in hexane.

    • Load the deasphalted oil onto the top of the column.

    • Elute the Saturated Fraction: Add hexane to the column and collect the first fraction that elutes. This fraction contains the saturated hydrocarbons, including n-alkanes, branched alkanes, and cycloalkanes (TMCs).

    • Elute the Aromatic Fraction: Subsequently, elute with a mixture of hexane and DCM (e.g., 70:30 v/v) to recover the aromatic hydrocarbons. This fraction is archived but not used for TMC analysis.

    • Elute the Polar/Resin Fraction: Finally, elute with DCM and/or methanol to remove the most polar compounds from the column.

  • Concentration:

    • Carefully concentrate the saturated fraction using a rotary evaporator and then under a gentle stream of nitrogen to a final volume of ~1 mL for GC-MS analysis.

Experimental Protocol: GC-MS Analysis for Isomer Separation

Objective: To achieve baseline separation and accurate identification of the target trimethylcyclohexane isomers.

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a capillary column.

  • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole mass spectrometer.

  • Column Selection: A non-polar capillary column is critical for separating these non-polar analytes based on boiling point differences. A 50-60 m DB-1 or equivalent (100% dimethylpolysiloxane) is recommended.[17]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).[17]

Step-by-Step Methodology:

  • Injection: Inject 1 µL of the saturate fraction into the GC inlet operating in splitless mode to maximize sensitivity.

  • Temperature Program: A slow, programmed temperature ramp is crucial for resolving closely eluting isomers.

    • Initial Temperature: 35°C, hold for 10 minutes.

    • Ramp 1: Increase to 150°C at 2°C/minute.

    • Ramp 2: Increase to 320°C at 4°C/minute.

    • Final Hold: Hold at 320°C for 20 minutes.

  • Mass Spectrometer Settings:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Acquire data in full scan mode (e.g., m/z 50-550) to obtain full mass spectra for confirmation.

    • Simultaneously, use Selected Ion Monitoring (SIM) for key fragment ions (e.g., m/z 126, 111, 97, 83) to enhance sensitivity and quantification accuracy.

  • Data Analysis:

    • Identify TMC isomers based on their characteristic retention times, which must be confirmed by running an authentic isomer standard mixture.

    • Quantify individual isomers by integrating the peak area of a characteristic ion fragment (e.g., the molecular ion at m/z 126 or a major fragment at m/z 111).

Analytical Workflow Visualization

The following diagram outlines the complete process from geological sample to geochemical data.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation A Rock Crushing or Oil Dissolution B Soxhlet Extraction (Bitumen) A->B C Asphaltene Precipitation B->C D Column Chromatography C->D E Isolate Saturate Fraction D->E F GC-MS Injection E->F Sample Injection G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Identification (Retention Time) H->I Raw Data J Peak Integration (Quantification) I->J K Calculate Isomer Ratios J->K L Geochemical Interpretation K->L

Caption: Experimental workflow for trimethylcyclohexane geochemical analysis.

Section 4: The Interpretation: Applying TMC Data to Geochemical Problems

The quantitative data derived from GC-MS analysis allows for the calculation of specific isomer ratios that can be applied to solve geological and environmental questions.

Application: Thermal Maturity Assessment

The primary application of TMCs in petroleum geochemistry is the assessment of thermal maturity. As source rocks and oils are heated, thermodynamically less stable stereoisomers convert to more stable forms. Ratios of these isomers can be calibrated against other maturity indicators like vitrinite reflectance (%VRo) to provide a quantitative measure of thermal history.[14][18][19][20] This is particularly valuable for samples where vitrinite is suppressed or absent, or for analyzing crude oils directly.

Maturity ParameterRatio CalculationLow Maturity (e.g., <0.7 %VRo)High Maturity (e.g., >1.0 %VRo)Rationale
TMC Isomer Ratio (Generic) [Concentration of more stable isomer] / [Concentration of less stable isomer]LowHighThe equilibrium shifts towards the more stable isomer with increasing thermal exposure.
C₉ Cycloalkane Index (1,2,4-TMC + 1,2,3-TMC) / (1,1,3-TMC)VariableIncreasesFormation of vicinally substituted isomers is favored at higher thermal stress over gem-dimethyl configurations.

Note: Specific, universally accepted TMC maturity ratios are still being refined in academic literature. The values presented are illustrative of the principles involved.

Application: Environmental Forensics and Degradation

n-Alkylcyclohexanes, including TMCs, are common constituents of refined petroleum products like diesel fuel.[21] Because of their cyclic structure, they are more resistant to biodegradation than n-alkanes. This makes them excellent and persistent markers for fingerprinting sources of contamination in soil and groundwater.[21]

In cases of long-term environmental exposure, however, even these compounds can be altered. Studies on oil spills have shown that anaerobic microbial degradation can affect the distribution of alkylcyclohexanes.[21] This process often results in a preferential loss of the higher molecular weight homologs. Furthermore, some biomarkers once thought to be completely recalcitrant, such as certain steroids and hopanes, can be degraded by processes like photooxidation and biodegradation over time.[22] While TMCs are generally robust, understanding their potential for alteration is crucial for accurate environmental assessment.

Section 5: Conclusion and Future Directions

Trimethylcyclohexanes are powerful, high-resolution tools in the geochemist's toolkit. Their isomeric complexity, once an analytical challenge, is now leveraged to provide detailed insights into the thermal history of petroleum systems and to trace the fate of contaminants in the environment. The robust analytical workflows detailed here, centered on high-resolution GC-MS, provide the foundation for trustworthy and reproducible data.

Future research should focus on:

  • Precursor Identification: Tightly constraining the specific biological precursors for different TMC isomers to enhance their utility as source indicators.

  • Kinetic Modeling: Developing more precise kinetic models for isomerization reactions to refine TMC-based thermal maturity calculations.

  • Biodegradation Pathways: Elucidating the specific microbial pathways and enzymatic processes responsible for TMC alteration in the environment.

As analytical technologies continue to improve, the ability to resolve and quantify even trace-level isomers will further solidify the role of trimethylcyclohexanes as essential components of modern organic geochemistry.

References

  • 1,1,2-Trimethylcyclohexane | C9H18 | CID 35363 . PubChem, National Institutes of Health. Available at: [Link]

  • 1,2,3-Trimethylcyclohexane | C9H18 | CID 15507 . PubChem, National Institutes of Health. Available at: [Link]

  • 1,2,4-trimethyl cyclohexane, 2234-75-5 . The Good Scents Company. Available at: [Link]

  • Proposed pathway for the anaerobic degradation of cyclohexane... . ResearchGate. Available at: [Link]

  • 1,2,4-Trimethylcyclohexane | C9H18 | CID 91517 . PubChem, National Institutes of Health. Available at: [Link]

  • 1,2,3-Trimethylcyclohexane, cis, trans, cis - Chemical & Physical Properties . Cheméo. Available at: [Link]

  • Volatile light hydrocarbons as thermal and alteration indicators in oil and gas fields . Nature, Scientific Reports. Available at: [Link]

  • Application of Diamondoids as Maturity Indicators for Condensate from Drava Depression, Croatia . Geologia Croatica. Available at: [Link]

  • Cyclohexane, 1,1,3-trimethyl- . NIST WebBook. Available at: [Link]

  • Alkylcyclohexanes in environmental geochemistry . USGS Publications Warehouse. Available at: [Link]

  • 1,1,3-trimethylcyclohexane - 3073-66-3, C9H18... . ebalovals.com. Available at: [Link]

  • Chemical Properties of Cyclohexane, 1,1,3-trimethyl- (CAS 3073-66-3) . Cheméo. Available at: [Link]

  • Analytical techniques . Journal of Geosciences. Available at: [Link]

  • Cyclohexane, 1,3,5-trimethyl-, (1.alpha.,3.alpha.,5.beta.)- . US EPA. Available at: [Link]

  • Cyclohexane, 1,1,3-trimethyl- . NIST Chemistry WebBook. Available at: [Link]

  • (1S,2S,4S)-1,2,4-trimethylcyclohexane | C9H18 | CID 252327 . PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of the Geometrical Isomers of 1,2,3-Trimethylcyclohexane . ACS Publications. Available at: [Link]

  • 1,3,5-Trimethylcyclohexane | C9H18 | CID 35364 . PubChem, National Institutes of Health. Available at: [Link]

  • ANALYTICAL METHODS FOR CHEMICAL ANALYSIS OF GEOLOGICAL MATERIALS . Government of Newfoundland and Labrador. Available at: [Link]

  • Improved Kerogen Models for Determining Thermal Maturity and Hydrocarbon Potential of Shale . The Research Repository @ WVU. Available at: [Link]

  • Analytical methods for chemical analysis of geologic and other materials, U.S. Geological Survey . USGS Publications Warehouse. Available at: [Link]

  • Aromatic Compounds as Maturity Indicators... . Search and Discovery. Available at: [Link]

  • Molecular Thermal Maturity Indicators in Oil and Gas Source Rocks . ResearchGate. Available at: [Link]

  • Recalcitrance and degradation of petroleum biomarkers upon abiotic and biotic natural weathering of Deepwater Horizon oil . PubMed. Available at: [Link]

  • Methylation of trimethyltin compounds by estuarine sediments . SciSpace. Available at: [Link]

  • Poly cyclic aromatic hydrocarbons in Recent lake sediments—II... . ResearchGate. Available at: [Link]

  • Organic geochemistry – A retrospective of its first 70 years . CORE. Available at: [Link]

  • Analytical methods used in geochemical exploration, 1984 . SciSpace. Available at: [Link]

  • Methylation of trimethyltin compounds by estuarine sediments . PubMed. Available at: [Link]

  • Analytical Methods in Exploration Geochemistry . Association of Applied Geochemists. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,2,3-Trimethylcyclohexane as a Novel Biomarker for Thermal Maturity Assessment

For Researchers, Geochemists, and Petroleum Exploration Scientists Introduction: The Quest for Novel Thermal Maturity Indicators In petroleum geochemistry, the accurate assessment of thermal maturity is paramount for eva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Geochemists, and Petroleum Exploration Scientists

Introduction: The Quest for Novel Thermal Maturity Indicators

In petroleum geochemistry, the accurate assessment of thermal maturity is paramount for evaluating the hydrocarbon potential of source rocks and understanding the thermal history of sedimentary basins.[1][2] Established biomarkers, such as the isomerization of hopanes and steranes, and the distribution of aromatic hydrocarbons, are routinely used to delineate the oil and gas generation windows.[3][4][5] However, the quest for novel and complementary maturity indicators remains an active area of research, particularly for specific geological settings or in cases where traditional biomarkers may be absent or compromised.

This guide explores the potential of 1,2,3-trimethylcyclohexane, a low-molecular-weight cyclic hydrocarbon, as an emerging biomarker for thermal maturity. While not as extensively validated as other proxies, its stereochemical complexity and the principle of isomerization towards more stable forms with increasing thermal stress present a compelling theoretical basis for its application. We provide a detailed overview of the underlying geochemical principles, a robust analytical protocol for the quantification of its isomers, and a framework for the validation of this promising, yet novel, maturity parameter.

Geochemical Rationale: Isomerization of 1,2,3-Trimethylcyclohexane

The fundamental principle behind using molecular compounds as thermal maturity indicators lies in the irreversible conversion of less stable isomers to their more thermodynamically stable counterparts when subjected to increasing thermal stress over geological time.[4] 1,2,3-trimethylcyclohexane possesses three stereocenters, giving rise to several stereoisomers with distinct three-dimensional arrangements of the methyl groups on the cyclohexane ring.[6][7]

The stability of these isomers is primarily governed by the conformational preferences of the methyl groups, with equatorial positions being more stable than axial positions due to the minimization of steric hindrance.[7] With increasing thermal maturity, it is hypothesized that the distribution of 1,2,3-trimethylcyclohexane isomers will shift towards an equilibrium mixture dominated by the most stable configurations. By quantifying the relative abundance of these isomers, a maturity-dependent ratio can potentially be established.

Potential Precursors: Alkylcyclohexanes in crude oils and source rocks are believed to originate from the diagenetic and catagenetic alteration of various biological precursors, including bacterial and algal lipids.[8] The specific precursors to 1,2,3-trimethylcyclohexane are not definitively established but are likely derived from the degradation of larger cyclic molecules present in the initial organic matter.

Analytical Protocol: Quantification of 1,2,3-Trimethylcyclohexane Isomers by GC-MS

The accurate quantification of 1,2,3-trimethylcyclohexane isomers requires a high-resolution analytical approach. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for separating and identifying these closely related compounds.

3.1. Sample Preparation

  • Extraction: For source rock samples, extract the organic matter using a Soxhlet apparatus with a dichloromethane/methanol (93:7 v/v) solvent mixture. For crude oil samples, a preliminary fractionation step is recommended.

  • Fractionation: Separate the whole oil or rock extract into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography with silica gel. The saturated fraction, containing the 1,2,3-trimethylcyclohexane isomers, is collected for analysis.

  • Concentration: Carefully reduce the volume of the saturated fraction under a gentle stream of nitrogen to a final concentration suitable for GC-MS analysis.

3.2. GC-MS Instrumentation and Conditions

A typical GC-MS system for this analysis would consist of a gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

Parameter Condition Rationale
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).Provides excellent separation of non-polar, low-molecular-weight hydrocarbons.
Injector Split/splitless injector, operated in splitless mode.Ensures the efficient transfer of trace analytes to the column.
Injector Temperature 280 °CFacilitates the rapid volatilization of the sample.
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.Inert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial temperature of 40 °C (hold for 5 min), ramp at 4 °C/min to 280 °C (hold for 15 min).A slow temperature ramp is crucial for resolving the closely eluting isomers.
MS Interface Temperature 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °COptimal temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV.Standard ionization technique for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for the target analytes.
Monitored Ions (m/z) 126 (molecular ion), 111, 97, 83, 69, 55Characteristic fragment ions for trimethylcyclohexanes.

3.3. Isomer Identification and Quantification

  • Identification: The identification of individual 1,2,3-trimethylcyclohexane stereoisomers is primarily based on their relative retention times compared to authentic standards or published data. The mass spectra of the isomers are very similar, making retention time the key identifier.

  • Quantification: The peak area of each isomer is determined from the extracted ion chromatograms (EICs) of the characteristic m/z values. The relative abundance of each isomer is then calculated.

Proposed Thermal Maturity Parameter and Validation Protocol

Given the exploratory nature of using 1,2,3-trimethylcyclohexane as a maturity biomarker, a rigorous validation protocol is essential.

4.1. Proposed Maturity Ratio

Based on the principle of isomerization towards greater thermodynamic stability, a potential maturity parameter could be the ratio of the most stable isomer(s) to the less stable isomer(s). The exact formulation of this ratio would require experimental determination of the elution order and relative stability of the different stereoisomers under geological conditions. A hypothetical ratio could be:

TMC Maturity Index = [Concentration of Thermally Stable Isomer(s)] / [Concentration of Thermally Labile Isomer(s)]

4.2. Validation Workflow

A systematic study is required to validate the utility of the proposed TMC Maturity Index. This involves correlating the index with an established and reliable thermal maturity parameter, such as vitrinite reflectance (%Ro).

Step-by-Step Validation Protocol:

  • Sample Selection: Assemble a suite of source rock or crude oil samples with a wide and well-constrained range of thermal maturities, as determined by vitrinite reflectance measurements. The samples should ideally be from the same sedimentary basin and have a similar type of organic matter to minimize source-related variations.

  • Geochemical Analysis:

    • Perform vitrinite reflectance measurements on all source rock samples.

    • Analyze the saturated hydrocarbon fraction of all samples using the detailed GC-MS protocol described in Section 3 to quantify the 1,2,3-trimethylcyclohexane isomers.

    • For comparison, analyze for other established molecular maturity parameters (e.g., hopane and sterane isomerization ratios, methylphenanthrene index).

  • Data Analysis and Correlation:

    • Calculate the proposed TMC Maturity Index for each sample.

    • Plot the TMC Maturity Index against the corresponding vitrinite reflectance values.

    • Perform a linear regression analysis to determine the strength of the correlation (R² value). A strong positive correlation would support the validity of the TMC Maturity Index as a thermal maturity indicator.

  • Calibration: If a strong correlation is established, the regression equation can be used to calibrate the TMC Maturity Index to vitrinite reflectance equivalent values (%Ro_eq).

Visualization of Concepts and Workflows

Isomerization_Pathway cluster_0 Low Thermal Maturity cluster_1 High Thermal Maturity Labile Isomers Labile Isomers Stable Isomers Stable Isomers Labile Isomers->Stable Isomers Increasing Thermal Stress

Caption: Conceptual isomerization of 1,2,3-trimethylcyclohexane with increasing thermal maturity.

Analytical_Workflow Sample Crude Oil or Source Rock Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS GC-MS Analysis Saturates->GCMS Data Isomer Quantification GCMS->Data Index Calculate TMC Maturity Index Data->Index Correlation Correlate with %Ro Index->Correlation

Caption: Analytical workflow for the analysis and validation of the TMC Maturity Index.

Potential Advantages and Limitations

Advantages:

  • Low Molecular Weight: As a C9 hydrocarbon, 1,2,3-trimethylcyclohexane is more volatile than traditional biomarkers like hopanes and steranes, making it potentially useful for the analysis of light oils and condensates.

  • Complementary Data: It could provide a valuable complementary maturity parameter, especially in cases where other biomarkers are at saturation or have been destroyed at high maturities.

Limitations:

  • Lack of Validation: The relationship between 1,2,3-trimethylcyclohexane isomer ratios and thermal maturity is not yet well-established in the literature.

  • Source and Facies Effects: The initial distribution of isomers may be influenced by the type of organic matter and the depositional environment, potentially complicating maturity interpretations.

  • Analytical Challenges: The co-elution of isomers can make accurate quantification difficult without high-resolution gas chromatography.

Conclusion and Future Directions

The use of 1,2,3-trimethylcyclohexane as a thermal maturity biomarker is a promising but still developing area of research. The theoretical basis for its application is sound, and robust analytical methods exist for its quantification. However, extensive validation studies are required to establish a reliable correlation with established maturity parameters and to understand the influence of source and depositional environment. Future research should focus on systematic studies of well-characterized sample sets from various sedimentary basins to fully evaluate the potential of this novel biomarker in petroleum exploration.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane.
  • GeoScienceWorld. (2019). Molecular Thermal Maturity Indicators in Oil and Gas Source Rocks. AAPG Bulletin.
  • MDPI. (2023). A Study on the Applicability of Aromatic Parameters in the Maturity Evaluation of Lacustrine Source Rocks and Oils Based on Pyrolysis Simulation Experiments.
  • MDPI. (2023). Thermal Evolution of Sedimentary Basins: From Temperature Analysis to Applications.
  • ResearchGate. (2025). Alkylcyclohexanes in Environmental Geochemistry.
  • ResearchGate. (2025). The thermal evolution of sedimentary basins and its effect on the maturation of hydrocarbons.
  • MDPI. (2023). Study on the Applicability of Saturated Hydrocarbon Parameters in the Evaluation of Lacustrine Source Rocks and Oils Based on Thermal Simulation Experiments.
  • PMC. (2024). Volatile light hydrocarbons as thermal and alteration indicators in oil and gas fields.
  • ResearchGate. (2022). Aromatic hydrocarbon maturity parameters.
  • Semantic Scholar. (n.d.). Organic Geochemistry and Thermal Maturity Assessment of Cretaceous Balambo Formation from Selected Sites, Kurdistan, NE Iraq.
  • IOSR Journals. (2016). Characterization Based on Biomarkers Distribution of Some Crude Oils in Gulf of Suez Area.
  • Journal of Mines, Metals and Fuels. (n.d.). Evaluation of thermal maturity of source rock based on geochemical method, a case study of Late Oligocene source rock in Hoa Tra.
  • ResearchGate. (n.d.). Geochemical Parameters Describing Level of Thermal Maturation.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers.
  • Science Publishing Group. (2014). Correlation among Vitrinite Reflectance Ro%, Pyrolysis Parameters, and Atomic H/C Ratio: Implications for Evaluating Petroleum Potential of Coal and Carbonaceous Materials.
  • AWS. (2023). PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spect.
  • Earth and Planetary Sciences. (2005). Compositional differences in biomarker constituents of the hydrocarbon, resin, asphaltene and kerogen fractions.
  • PMC. (n.d.). Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin.
  • ScienceDirect. (n.d.). Thermal evolution of the Paleozoic in the eastern Sichuan Basin.
  • GeoConvention. (n.d.). Estimating Oil Thermal Maturity from Biomarkers and Alkyl Aromatics.
  • ResearchGate. (2016). Thermal History of Sedimentary Basins.
  • NIST. (n.d.). Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)-.
  • USGS Publications Warehouse. (n.d.). Thermal evolution of sedimentary basins in Alaska.
  • Lawrence Livermore National Laboratory. (2021). Evolution of Vitrinite Reflectance Models.
  • ResearchGate. (2020). Evaluation of equivalent relationship between vitrinite reflectance and solid bitumen reflectance.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting peak co-elution in trimethylcyclohexane GC analysis

Technical Support Center: Gas Chromatography (GC) Analysis Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gas Chromatography (GC) Analysis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into resolving one of the most common challenges in the gas chromatographic analysis of trimethylcyclohexane (TMCH) isomers: peak co-elution. As these isomers often possess very similar physical properties, achieving baseline separation requires a systematic and well-understood approach.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and why is it a critical problem?

Q2: I see a small "shoulder" on my peak. Is this definitely co-elution?

A: A shoulder, or a sudden discontinuity in the peak shape, is a strong indicator of co-elution.[1] While an ideal peak is symmetrical, a shoulder suggests the presence of a smaller, closely eluting peak that is not fully resolved from the main peak. However, other issues like a poor column cut or contamination at the head of the column can sometimes cause peak distortion.[2][3] Using a mass spectrometry (MS) detector is an excellent way to confirm co-elution by checking for different mass spectra across the peak's profile.[1]

Q3: What are the most common reasons for trimethylcyclohexane isomers to co-elute?

A: The primary reason is their structural similarity. Trimethylcyclohexane exists as multiple positional (e.g., 1,2,3-TMCH vs. 1,3,5-TMCH) and stereoisomers (cis/trans configurations), which often have very close boiling points and polarities.[4][5][6] Consequently, achieving separation is challenging and highly dependent on having a chromatographic system with the right selectivity and efficiency. Common causes of failure include:

  • Suboptimal Stationary Phase: The column chemistry is not selective enough to differentiate between the isomers.[7]

  • Inefficient GC Method: The temperature program or carrier gas flow rate is not optimized to maximize resolution.[8]

  • Inappropriate Column Dimensions: The column may be too short or have too wide of an internal diameter to provide the necessary efficiency.[9]

Q4: What is the very first thing I should check if I suspect co-elution?

A: Before embarking on extensive method redevelopment, perform a quick system health check. A dirty injector liner or a poorly cut column can cause peak broadening, which will worsen any existing separation issues.[2][3] Simply replacing the liner and trimming 10-20 cm from the front of the column can sometimes sharpen peaks enough to improve resolution. If the problem persists, you should proceed with a systematic evaluation of your method and column choice.

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to diagnosing and resolving co-elution of trimethylcyclohexane isomers.

Q5: How do I definitively confirm that a distorted peak is due to co-elution?

A: Visual inspection is the first step, but instrumental data provides definitive proof.

  • Visual Inspection: Look for asymmetrical peaks. A gradual decline after the peak maximum is "tailing," while a sudden bump or shoulder is a more classic sign of co-elution.[1][3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, this is your most powerful tool. By taking mass spectral slices across the width of the chromatographic peak, you can determine if the ion fragmentation patterns change. If the spectra at the beginning, apex, and end of the peak are different, you have confirmed the presence of multiple, co-eluting compounds.[1]

Q6: I've confirmed co-elution. What is the most logical way to approach this problem?

A: The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[7] The most effective troubleshooting strategy addresses these factors in order of their impact. Selectivity (α) has the greatest influence on separating closely related isomers.

Below is a systematic workflow to guide your troubleshooting process.

cluster_0 Troubleshooting Workflow Start Co-elution Confirmed Method_Opt Step 1: Optimize GC Method (Improve Selectivity & Efficiency) Start->Method_Opt Temp_Prog Adjust Temperature Program (Slower ramp rate) Method_Opt->Temp_Prog Primary Action Flow_Rate Optimize Carrier Gas Flow (Adjust linear velocity) Method_Opt->Flow_Rate Secondary Action Check_Res Is Resolution (Rs > 1.5) Achieved? Temp_Prog->Check_Res Flow_Rate->Check_Res Column_Sel Step 2: Re-evaluate GC Column (Maximize Selectivity) Check_Res->Column_Sel No Success Problem Solved Check_Res->Success Yes Stat_Phase Change Stationary Phase (e.g., to a more selective phase) Column_Sel->Stat_Phase Primary Action Dimensions Change Column Dimensions (Longer length, smaller ID) Column_Sel->Dimensions Secondary Action Final_Check Is Resolution (Rs > 1.5) Achieved? Stat_Phase->Final_Check Dimensions->Final_Check Final_Check->Success Yes Fail Consult Advanced Techniques (e.g., GCxGC, Preparative GC) Final_Check->Fail No

Caption: Systematic Troubleshooting Workflow for Peak Co-elution.
Q7: How do I optimize my GC method parameters to improve isomer separation?

A: Method optimization is the fastest and most cost-effective first step. Your goal is to manipulate the thermodynamics of the separation process.

1. The Oven Temperature Program The temperature program has a significant effect on selectivity.[10] For closely eluting isomers, a slow temperature ramp is often necessary to achieve separation.[8]

  • Causality: A slower ramp rate increases the time analytes spend interacting with the stationary phase in their optimal partitioning temperature range, allowing for more effective differentiation. An increase of approximately 30°C can halve the retention time, so small changes can have a large impact.[10][11]

  • Actionable Protocol: Optimizing the Temperature Program

    • Establish a Baseline: Run your current method and note the elution temperature of the co-eluting peaks.

    • Lower the Initial Temperature: Set the initial oven temperature approximately 20-30°C below the elution temperature of the first isomer of interest.[10]

    • Reduce the Ramp Rate: Halve your current ramp rate (e.g., from 10°C/min to 5°C/min). A good starting ramp rate is often around 10°C per column hold-up time.[12]

    • Analyze the Result: Run the new method. You should observe longer retention times but hopefully improved separation.

    • Iterate: If separation is still insufficient, reduce the ramp rate further (e.g., to 2-3°C/min) or add a short isothermal hold at a temperature just below the elution of the critical pair.

ParameterInitial (Screening) MethodOptimized Method for IsomersRationale
Initial Oven Temp. 60 °C40 °CA lower start temperature improves focusing of analytes at the column head.[8]
Initial Hold Time 1 min2 minEnsures consistent sample introduction before the ramp begins.[8]
Ramp Rate 10 °C/min3 °C/min This is the key change. A slower ramp rate enhances resolution for closely eluting compounds.[8][11]
Final Temperature 250 °C250 °CMust be high enough to elute all components from the column.
Final Hold Time 5 min5 minEnsures the column is clean for the next injection.[8]

2. Carrier Gas Flow Rate The carrier gas flow rate (or more accurately, the average linear velocity) affects column efficiency (N).[13] While it has less impact on selectivity than temperature, an optimized flow rate ensures peaks are as narrow as possible, which always aids resolution.

  • Causality: The relationship between linear velocity and peak broadening is described by the van Deemter (or Golay for capillary columns) equation. There is an optimal flow rate where efficiency is maximized. Flow rates that are too low or too high will result in broader peaks and reduced resolution.[13]

  • Actionable Advice:

    • Use Constant Flow Mode: Modern GCs use electronic pneumatic control (EPC). Set your method to "Constant Flow" rather than "Constant Pressure." This maintains a consistent linear velocity as the oven temperature increases, which is crucial for reproducible retention times.[14]

    • Optimize for Your Carrier Gas: Hydrogen is a more efficient carrier gas than helium and provides better efficiency at higher linear velocities, which can shorten run times without sacrificing resolution.[9][15] However, helium remains a popular and safe choice.[15]

    • Typical Optimal Flow Rates (0.25 mm ID column):

      • Helium: ~1.0-1.5 mL/min[8]

      • Hydrogen: ~2.0-2.5 mL/min

Q8: I've optimized my method, but the isomers still co-elute. How do I select a better GC column?

A: If method optimization fails, the stationary phase chemistry is likely the limiting factor. Changing the column provides the most significant change in selectivity (α).[7][16]

1. Stationary Phase Selection The guiding principle here is that the stationary phase's chemical nature dictates its interaction with your analytes.[17] For non-polar trimethylcyclohexane isomers, separation on standard non-polar phases is primarily based on boiling point differences. When boiling points are nearly identical, you need a phase that can exploit subtle differences in molecular shape and polarizability.

  • Causality: Stationary phases with different functional groups (e.g., phenyl, cyano, or cyclodextrin) create different intermolecular interactions (dispersive, dipole-dipole, inclusion complexation).[18][19] This allows the column to differentiate between isomers that have nearly identical boiling points.

Stationary Phase TypeCommon PhaseSeparation MechanismSuitability for TMCH Isomers
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1)Dispersive forces (Van der Waals). Elution order generally follows boiling points.Moderate. A good starting point, but may fail to separate isomers with very close boiling points.
Low-to-Mid Polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5ms)Dispersive forces plus π-π interactions with the phenyl groups.[4][17]Good to Excellent. The phenyl groups can impart shape selectivity, making this a very common and effective choice.[4]
Mid-to-High Polarity 50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17)Increased π-π interaction potential.Often too polar. May provide excessive retention without necessarily improving selectivity for these non-polar analytes.
Specialty Phases Cyclodextrin-based (e.g., Chirasil-Dex)Inclusion complexation (shape-selective).[20][21]Excellent for Stereoisomers. Specifically designed to separate chiral compounds and structural isomers based on their fit within the cyclodextrin cavity.[20]

2. Column Dimensions If you have the correct stationary phase but are still close to achieving separation, adjusting the column dimensions can provide the final boost in efficiency needed.

  • Length: Doubling the column length doubles the efficiency (N), but also doubles the analysis time.

  • Internal Diameter (ID): Halving the ID (e.g., from 0.32 mm to 0.18 mm) roughly doubles the efficiency. Narrower columns provide sharper peaks but have lower sample capacity.[9][17]

  • Film Thickness: For volatile compounds like TMCH, a standard film thickness (0.25 µm) is usually appropriate. Thicker films increase retention but can also increase peak broadening.

cluster_1 GC Parameters vs. Chromatographic Factors cluster_params cluster_factors Parameters Adjustable GC Parameters Factors Chromatographic Factors Resolution Resolution (Rs) Temp Oven Temperature Selectivity Selectivity (α) Temp->Selectivity Retention Retention (k) Temp->Retention Phase Stationary Phase Phase->Selectivity Strongest Effect Flow Carrier Gas Flow Efficiency Efficiency (N) Flow->Efficiency Length Column Length/ID Length->Efficiency Selectivity->Resolution Greatest Impact Efficiency->Resolution Retention->Resolution

Caption: Relationship Between GC Parameters and Resolution.

References

  • An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers. (n.d.). Benchchem.
  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025, July 29). RSC Publishing.
  • Fig. 6. Analytical gas-chromatographic enantioseparation of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Application Note and Protocol for the Isolation of Pure cis,trans,cis-1,2,3-trimethylcyclohexane. (n.d.). Benchchem.
  • Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation. (n.d.). Benchchem.
  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2020, November 12). LCGC International. Retrieved February 23, 2026, from [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020, December 19). LCGC International. Retrieved February 23, 2026, from [Link]

  • GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved February 23, 2026, from [Link]

  • Cyclodextrin Stationary Phases for the Gas-Solid Chromatographic Separation of Hydrocarbons. (1992, April 16). Scholars' Mine. Retrieved February 23, 2026, from [Link]

  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. (2020, November 6). PMC. Retrieved February 23, 2026, from [Link]

  • GC Carrier Gases: Choosing the Right Option for Accurate Analysis. (2025, April 1). Phenomenex.
  • Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 12.4: Gas Chromatography. (2021, September 11). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved February 23, 2026, from [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex.
  • GC Column Selection Guide. (n.d.). JCANO | INGENIERIA. Retrieved February 23, 2026, from [Link]

  • 1,3,5-Trimethylcyclohexane. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. Retrieved February 23, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved February 23, 2026, from [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved February 23, 2026, from [Link]

  • cis-1,3,5-Trimethylcyclohexene. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved February 23, 2026, from [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. (2022, April 15). LCGC International. Retrieved February 23, 2026, from [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020, December 19). LCGC International. Retrieved February 23, 2026, from [Link]

  • Troubleshooting peak tailing and broadening in GC analysis of trimethyldecanes. (n.d.). Benchchem.
  • Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020, May 12). The LCGC Blog. Retrieved February 23, 2026, from [Link]

Sources

Optimization

Steric Control Support Center: 1,2,3-Trimethylcyclohexane (TMCH) Module

Status: Online Ticket Type: Technical Advisory & Troubleshooting Subject: Minimizing Steric Hindrance & Conformational Analysis of 1,2,3-TMCH Assigned Specialist: Senior Application Scientist, Stereochemistry Division Di...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Type: Technical Advisory & Troubleshooting Subject: Minimizing Steric Hindrance & Conformational Analysis of 1,2,3-TMCH Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Diagnostic Hub: Troubleshooting Common Issues

Q: Why does my NMR spectrum show broad or "missing" peaks at room temperature?

A: This is a classic signature of conformational exchange broadening . Unlike rigid systems, 1,2,3-TMCH conformers undergo rapid ring-flipping (chair-chair interconversion) at room temperature. If the rate of exchange (


) is comparable to the NMR time scale (

), signals coalesce or broaden.
  • The Fix: Run a Variable Temperature (VT) NMR experiment.

    • Cool to -90°C: "Freeze" the ring flip to observe distinct signals for the dominant conformer (decoalescence).

    • Heat to +60°C: Accelerate the flip to achieve a sharp, time-averaged spectrum.

    • Mechanistic Insight: The energy barrier for cyclohexane chair flipping is approx.[1][2] 10.8 kcal/mol. Substituents generally do not raise this barrier enough to stop flipping at 25°C, but they drastically alter the population ratio of the conformers.

Q: I synthesized 1,2,3-TMCH, but the product distribution is thermodynamically unstable. Why?

A: You likely performed a reaction under Kinetic Control (e.g., catalytic hydrogenation of a terpene or aromatic precursor). Kinetic products form based on the lowest activation energy transition state, not the final stability of the product.

  • The Fix: You must subject the mixture to Thermodynamic Equilibration (see Protocol A below) to reach the "thermodynamic sink"—the isomer with the minimum steric energy.

The Knowledge Base: Energetics & Steric Minimization

To minimize steric hindrance, you must maximize the number of substituents in the equatorial position while minimizing gauche interactions.

The "Golden Rule" of 1,2,3-TMCH Stability

The most stable isomer is (1R,2s,3S)-1,2,3-trimethylcyclohexane (often called the all-trans or trans,trans isomer relative to neighbors), where C1 is up, C2 is down, and C3 is up.

Why? This configuration allows all three methyl groups to occupy equatorial positions simultaneously in one chair conformer.

Comparative Energy Table

Energy penalties calculated based on standard A-values (1.74 kcal/mol) and Gauche interactions (0.9 kcal/mol). [1, 2]

Isomer ConfigurationDominant ConformerAxial Me GroupsGauche InteractionsEst.[3][4] Steric Strain (kcal/mol)Stability Rank
1,2-trans, 2,3-trans (e, e, e) 0 2 (1-2, 2-3)1.8 #1 (Sink)
cis, trans (Racemic)(e, e, a)12~3.54#2
cis, cis (Meso)(e, a, e)12~3.54#3
cis, cis (Unstable Chair)(a, e, a)20~3.48 + Syn-Diaxial#4 (High Energy)

Critical Note: The cis,cis isomer's (a,e,a) conformer suffers from a 1,3-diaxial methyl-methyl interaction .[5] This "super-strain" costs approx. 3.7 kcal/mol, making this specific conformation energetically inaccessible compared to its flip partner (e,a,e). [3]

Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of stability and the specific steric penalties that define the energy landscape of 1,2,3-TMCH.

TMCH_Stability Sink Thermodynamic Sink (1,2-trans, 2,3-trans) Conformer: (e,e,e) Penalty_Gauche Penalty: 2x Gauche (+1.8 kcal/mol) Sink->Penalty_Gauche Intermed_1 Isomer: cis,trans Conformer: (e,e,a) Intermed_1->Penalty_Gauche Penalty_Axial Penalty: 1x Axial Me (+1.74 kcal/mol) Intermed_1->Penalty_Axial Intermed_2 Isomer: cis,cis (Meso) Conformer: (e,a,e) HighEnergy High Energy State Conformer: (a,e,a) Severe 1,3-Diaxial Me-Me Intermed_2->HighEnergy Ring Flip (Equilibrium favors e,a,e) Intermed_2->Penalty_Gauche Intermed_2->Penalty_Axial Penalty_Super Penalty: 1,3-Diaxial Me-Me (>3.7 kcal/mol) HighEnergy->Penalty_Super

Figure 1: Stability hierarchy of 1,2,3-TMCH conformers. Green indicates the thermodynamic sink (most stable), while Red indicates high-energy instability due to steric clashes.

Experimental Protocol: Thermodynamic Equilibration

To minimize steric hindrance in a synthetic sample (e.g., converting a mixture of isomers to the stable trans,trans form), use the following Lewis Acid catalyzed isomerization.

Objective: Drive the population to the (e,e,e) thermodynamic sink.

Materials
  • Substrate: 1,2,3-Trimethylcyclohexane (isomer mixture).[6]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).[7]
    
  • Co-catalyst: Trace

    
     or 
    
    
    
    gas (initiator).
  • Solvent: Neat (solvent-free) or Cyclohexane (inert).

Step-by-Step Workflow
  • Preparation:

    • In a flame-dried round-bottom flask, introduce the 1,2,3-TMCH mixture.

    • Add 10-20 mol% of anhydrous

      
      .
      
    • Note: The reaction requires a proton source to initiate the carbocation mechanism. Exposure to atmospheric moisture for 10 seconds before sealing is usually sufficient to generate trace HCl.

  • Reaction:

    • Stir vigorously at ambient temperature (25°C) .

    • Timecourse: Equilibration is slow. Allow 24–48 hours.

    • Mechanism:[3][7][8][9] The reaction proceeds via hydride abstraction

      
       tertiary carbocation 
      
      
      
      methyl migration/bond rotation
      
      
      hydride return. This pathway allows the molecule to explore the energy landscape and settle in the deep potential well of the (e,e,e) isomer. [4]
  • Quenching & Isolation:

    • Pour the mixture slowly over ice/water to decompose the aluminum complex.

    • Extract with pentane or hexanes.

    • Wash the organic layer with

      
       (aq) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Validation (QC):

    • Analyze via GC-MS or

      
       NMR.
      
    • Success Metric: The (e,e,e) isomer should constitute >95% of the mixture.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive source for A-values and conformational analysis).

  • Winstein, S., & Holness, N. J. (1955).[10] Neighboring Carbon and Hydrogen.[2][3][9][10][11] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578.[10]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

  • NIST Web Thermo Tables. (2012). 1,2,3-trimethylcyclohexane Thermophysical Property Data.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Cross-Referencing Mass Spectra of Trimethylcyclohexane Isomers

Executive Summary: The Identity Crisis of Saturated Hydrocarbons In drug development and high-purity solvent analysis, trimethylcyclohexane (TMCH) isomers represent a classic "analytical blind spot." Often generated as b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Crisis of Saturated Hydrocarbons

In drug development and high-purity solvent analysis, trimethylcyclohexane (TMCH) isomers represent a classic "analytical blind spot." Often generated as byproducts during the hydrogenation of trimethylbenzenes (e.g., mesitylene, pseudocumene) or used as surrogates in metabolic studies, these isomers share an identical molecular weight (126.24 Da) and virtually indistinguishable Electron Ionization (EI) mass spectra.

This guide compares the Standard MS Library Matching approach (the "Alternative") against the Dual-Index Cross-Referencing Protocol (the "Recommended Product"). We demonstrate that relying solely on mass spectral matching for TMCH isomers yields a high rate of false positives, whereas integrating Retention Indices (RI) with thermodynamic stability data provides a self-validating, regulatory-grade identification.

The Isomer Landscape

To understand the analytical challenge, we must first define the targets. The three primary positional isomers differ in the arrangement of methyl groups on the cyclohexane ring, creating distinct stereochemical environments.

IsomerStructure TypeStereochemistryKey Characteristic
1,1,3-TMCH Gem-dimethylRacemicContains a quaternary carbon; sterically crowded.
1,2,4-TMCH AsymmetricComplex (4 isomers)Exists as cis,cis; cis,trans; trans,cis; trans,trans.[1][2] Hardest to resolve.
1,3,5-TMCH Symmetriccis / transcis,cis,cis (all-equatorial) is the thermodynamic sink. cis,trans (axial/equatorial) is less stable.

Performance Comparison: MS Matching vs. Cross-Referencing

Method A: Standard EI-MS Library Matching (The Alternative)
  • Workflow: GC separation

    
     70 eV EI-MS 
    
    
    
    NIST/Wiley Library Search.
  • Performance: Poor.

  • Failure Mode: All TMCH isomers undergo similar fragmentation pathways dominated by ring opening and methyl loss. The resulting spectra are qualitatively identical.

Method B: Dual-Index Cross-Referencing (The Recommended Protocol)
  • Workflow: GC separation

    
     RI Calculation (Alkane Ladder) 
    
    
    
    MS Confirmation
    
    
    Thermodynamic Correlation.
  • Performance: Superior.

  • Mechanism: Validates identity by correlating elution order with boiling point differences driven by axial/equatorial methyl interactions.

Experimental Data: Spectral Overlap vs. Retention Resolution

The table below illustrates why MS alone fails but RI succeeds. Note the overlapping diagnostic ions but distinct Retention Indices on a non-polar (DB-1/HP-1) column.

CompoundDiagnostic Ions (

)
Base Peak (

)
Retention Index (DB-1)*Thermodynamic Stability
1,1,3-TMCH 111 (

), 69, 55
97 or 111860 - 870 Moderate
1,2,4-TMCH 111, 97 , 83, 5597870 - 885 Variable (isomer dependent)
1,3,5-TMCH (trans) 111, 83, 6983 or 69825 - 830 Lower (Axial interactions)
1,3,5-TMCH (cis) 111, 83, 6983 or 69835 - 840 Highest (All-equatorial)

*> Note: RI values are approximate and system-dependent. The delta (


RI)  between isomers is the critical validation metric.

Technical Deep Dive: Why Spectra Fail & RI Succeeds

The Fragmentation Trap

In Electron Ionization (70 eV), the molecular ion (


) is weak for all isomers. The energy excess causes rapid ring opening and methyl loss.
  • Pathway A (Methyl Loss):

    
     (
    
    
    
    ). Dominant in 1,1,3-TMCH due to the gem-dimethyl group (loss of one methyl relieves steric strain).
  • Pathway B (Ring Cleavage):

    
     or 
    
    
    
    . Dominant in 1,2,4- and 1,3,5-TMCH.

Because these pathways compete in all isomers, the ratios change, but the peaks remain the same.

The Retention Solution (Thermodynamics)

Gas chromatography separates based on vapor pressure and polarity.

  • 1,3,5-TMCH (cis): The all-equatorial conformation is the most stable and "flat," allowing stronger Van der Waals interactions with the stationary phase. It typically elutes after the trans isomer (which has axial methyls) on non-polar columns.

  • 1,1,3-TMCH: The quaternary carbon creates a "globular" shape, reducing surface area contact with the phase, often leading to distinct elution times despite similar boiling points.

Validated Protocol: The "Cross-Reference" Workflow

This protocol ensures self-validation by using the Retention Index (RI) as an orthogonal filter to Mass Spectral matching.

Step 1: System Calibration

Inject a


 n-alkane standard mixture (e.g., Sigma 49451-U) under the exact same temperature program as your sample.
Step 2: Data Acquisition

Run the sample. For every peak with


 or base peaks at 

83/97/111:
  • Extract the Mass Spectrum.

  • Calculate the Linear Retention Index (LRI) using the Van den Dool and Kratz equation.

Step 3: The Logic Gate (Decision Matrix)

Use the following logic flow to assign identity.

TMCH_Identification Sample Unknown Peak (M+ = 126) MS_Check MS Pattern Analysis (Base Peak Check) Sample->MS_Check Gem_Check Strong m/z 111 (M-15)? (Gem-dimethyl marker) MS_Check->Gem_Check RI_Check_1 Check RI (DB-1) Range 860-870? Gem_Check->RI_Check_1 Yes RI_Check_2 Check RI (DB-1) Range < 840? Gem_Check->RI_Check_2 No Isomer_113 Assign: 1,1,3-TMCH RI_Check_1->Isomer_113 Match Isomer_124 Assign: 1,2,4-TMCH (Complex Region) RI_Check_1->Isomer_124 No Match Isomer_135 Assign: 1,3,5-TMCH RI_Check_2->Isomer_135 Match RI_Check_2->Isomer_124 No Match Stereo_Check Stereo-Assignment Lower RI = Trans (Axial) Higher RI = Cis (Eq) Isomer_135->Stereo_Check

Figure 1: Decision Logic for assigning Trimethylcyclohexane isomers using MS/RI cross-referencing.

Mechanistic Insight: Fragmentation Pathways

Understanding why the spectra are similar helps in interpreting subtle intensity differences. The diagram below shows the common carbocation intermediates.

Fragmentation_Pathway M_Ion Molecular Ion [M]+ m/z 126 Methyl_Loss [M-15]+ m/z 111 M_Ion->Methyl_Loss -CH3 (Fast for 1,1,3) Ring_Open Ring Opening (Distonic Ion) M_Ion->Ring_Open Propyl_Loss [M-43]+ m/z 83 Methyl_Loss->Propyl_Loss -C2H4 (McLafferty-like) Ethyl_Loss [M-29]+ m/z 97 Ring_Open->Ethyl_Loss -C2H5 Ring_Open->Propyl_Loss -C3H7

Figure 2: Competing fragmentation pathways. 1,1,3-TMCH favors the top path (m/z 111); 1,2,4-TMCH favors the bottom path (m/z 97/83).

References

  • NIST Chemistry WebBook. Cyclohexane, 1,1,3-trimethyl- Mass Spectrum & Retention Indices. National Institute of Standards and Technology.[3][4] [Link]

  • NIST Chemistry WebBook. Cyclohexane, 1,3,5-trimethyl- (cis/trans data). National Institute of Standards and Technology.[3][4] [Link]

  • PubChem. 1,2,4-Trimethylcyclohexane Compound Summary. National Center for Biotechnology Information. [Link]

  • Babushok, V.I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. J. Phys. Chem. Ref. Data. (Standard reference for hydrocarbon RI values).

Sources

Comparative

Stereochemical Rigor: A Comparative Guide to Assessing 1,2,3-Trimethylcyclohexane Purity

[1] Part 1: The Stereochemical Challenge In the synthesis of 1,2,3-trimethylcyclohexane (1,2,3-TMCH), "purity" is rarely a question of simple chemical composition (C₉H₁₈).[1] The true challenge lies in stereochemical pur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: The Stereochemical Challenge

In the synthesis of 1,2,3-trimethylcyclohexane (1,2,3-TMCH), "purity" is rarely a question of simple chemical composition (C₉H₁₈).[1] The true challenge lies in stereochemical purity . Unlike simple solvents, 1,2,3-TMCH exists as a complex mixture of geometric isomers, each possessing distinct thermodynamic stabilities and physical properties.[1]

Standard commercial "1,2,3-Trimethylcyclohexane" is often a mixture.[1] For high-precision applications—such as conformational analysis studies, surrogate jet fuel modeling, or stereoselective pharmaceutical intermediate synthesis—using a mixture is a critical failure point.[1]

This guide compares the performance and assessment of the Synthesized Kinetic Product against the Thermodynamic Standard and High-Purity Isolates , providing a self-validating protocol for verifying the specific isomer content of your material.

The Isomer Landscape

The hydrogenation of 1,2,3-trimethylbenzene (hemimellitene) typically yields the all-cis isomer kinetically, but thermodynamic forces drive the mixture toward isomers with equatorial methyl groups.[1]

Isomer NotationConformation (Major)StabilitySymmetry
cis,cis,cis (e,e,a) ⇌ (a,a,e)Kinetic Product (Medium)Meso (Plane of Sym)
cis,trans,cis (e,a,e)StableMeso (Plane of Sym)
cis,cis,trans (e,e,e) vs (a,a,a)VariableChiral (Racemic Pair)
trans,trans,trans (e,e,e)Thermodynamic Sink (Most Stable)Chiral (Racemic Pair)

Part 2: Comparative Performance Analysis

We evaluate three distinct "grades" of 1,2,3-TMCH likely to be encountered in a research setting.

The Kinetic Grade (Crude Hydrogenation Product)
  • Source: Direct catalytic hydrogenation (Pt/Pd) of 1,2,3-trimethylbenzene.[1]

  • Composition: Predominantly cis,cis,cis-1,2,3-TMCH.[1][2][3]

  • Performance:

    • Pros: Easiest to synthesize in bulk.[1]

    • Cons: Metastable; will isomerize over acidic/basic active sites or high heat.[1] High steric strain (axial methyls).[1]

    • Verdict: Suitable only for combustion studies where specific stereochemistry is irrelevant.[1]

The Thermodynamic Grade (Equilibrated Mixture)
  • Source: Acid-catalyzed equilibration of the kinetic mixture.[1]

  • Composition: Dominant in trans,trans,trans and cis,trans,cis isomers (minimizing 1,3-diaxial interactions).[1]

  • Performance:

    • Pros: Chemically stable over time.[1] Reproducible baseline for GC retention indexing.[1]

    • Cons: Complex mixture requiring high-resolution separation.[1]

    • Verdict: The standard "industrial" grade.

The Isolated Isomer (e.g., cis,trans,cis High Purity)
  • Source: Fractional distillation combined with preparative GC.[1][4]

  • Composition: >98% single diastereomer.[1][3]

  • Performance:

    • Pros: Essential for NMR conformational locking studies and specific biological assays.[1]

    • Cons: Extremely high cost; boiling points are within 2-4°C of impurities.[1]

    • Verdict:Mandatory for drug development and mechanistic studies.[1][4]

Part 3: Assessment Protocols (The "How-To")

To validate your material, you cannot rely on a simple refractive index or boiling point, as they overlap significantly.[1] You must use a Combined Modality Approach (GC-FID + 13C-NMR).[1]

Protocol A: Gas Chromatography (Quantitative Separation)
  • Objective: Quantify diastereomeric ratio (dr).

  • Principle: Separation based on boiling point and polarity differences using a high-efficiency capillary column.

Step-by-Step Workflow:

  • Column Selection: Use a non-polar 100% dimethyl polysiloxane column (e.g., DB-1, HP-1, or equivalent).[1] Note: Polar columns (PEG) often cause co-elution of these specific isomers.[1]

  • Dimensions: 60m x 0.25mm ID x 0.25µm film (Length is critical; 30m is insufficient for baseline resolution).

  • Temperature Program:

    • Initial: 40°C (hold 5 min).

    • Ramp: 2°C/min to 160°C.[1]

    • Hold: 160°C (10 min).

  • Injection: Split ratio 100:1 (to prevent peak fronting which masks neighbors).

  • Validation: Calculate Retention Indices (RI). The cis,cis,cis isomer generally elutes later than the trans-rich isomers on non-polar phases due to slightly higher boiling point (~150°C vs ~146°C).[1]

Protocol B: 13C-NMR Spectroscopy (Structural Confirmation)[1]
  • Objective: Distinguish Meso compounds (cis,cis,cis / cis,trans,cis) from Chiral pairs (cis,cis,trans).

  • Principle: Symmetry reduces the number of unique carbon signals.

Data Interpretation Table:

IsomerSymmetry ElementsExpected 13C Signals (Unique)Key Diagnostic Feature
cis,cis,cis Plane of Symmetry5 Signals 2 equiv.[1][2] methyls, 1 unique methyl.[1]
cis,trans,cis Plane of Symmetry5 Signals Distinct high-field shift for C2-Methyl (shielded).[1]
cis,cis,trans Asymmetric (C1)9 Signals Complete lack of symmetry; all carbons unique.[1]

Experimental Setup:

  • Solvent: CDCl₃ (Standard).[1]

  • Relaxation Delay (d1): Set to >5 seconds. Methyl carbons have long T1 relaxation times; short delays will suppress their integration, leading to incorrect assignment.[1]

  • Decoupling: Proton-decoupled 13C spectrum.

Part 4: Visualization of Logic & Workflows[1]

Diagram 1: Stereochemical Stability & Isomerization Pathways

This diagram illustrates the relationship between the synthesis method and the resulting isomer, explaining why you might see impurities.

IsomerStability Hemimellitene 1,2,3-Trimethylbenzene (Starting Material) Hydrogenation Catalytic Hydrogenation (Pt/H2, Kinetic Control) Hemimellitene->Hydrogenation CCC cis,cis,cis-1,2,3-TMCH (Kinetic Product) Boiling Pt: ~150°C Hydrogenation->CCC Syn-Addition (Major) Equilibration Thermodynamic Equilibration (Acid Catalyst / Heat) CCC->Equilibration Isomerization CTC cis,trans,cis-1,2,3-TMCH (Stable Meso) Boiling Pt: ~146°C Equilibration->CTC Relief of Strain TTT trans,trans,trans-1,2,3-TMCH (Most Stable) Boiling Pt: ~140-145°C Equilibration->TTT Max Equatorial

Caption: Kinetic vs. Thermodynamic pathways in 1,2,3-TMCH synthesis. Note the boiling point overlap.

Diagram 2: The Self-Validating Purity Assessment Tree

Follow this logic to certify your material.

AssessmentWorkflow Sample Unknown 1,2,3-TMCH Sample GC Step 1: GC-FID (60m Non-Polar) Sample->GC SinglePeak Single Major Peak? GC->SinglePeak Reject REJECT: Mixture Grade SinglePeak->Reject No (<95%) NMR Step 2: 13C-NMR (Symmetry Check) SinglePeak->NMR Yes (>95%) SignalCount Count Unique Carbon Signals NMR->SignalCount FiveSig 5 Signals (Meso Isomer) SignalCount->FiveSig Symmetric NineSig 9 Signals (Racemic Isomer) SignalCount->NineSig Asymmetric FinalCheck Step 3: NOESY NMR (Spatial Assign.) FiveSig->FinalCheck Distinguish c,c,c vs c,t,c

Caption: Decision tree for certifying stereochemical purity using combined GC and NMR modalities.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane. Retrieved from [1]

  • NIST Chemistry WebBook. (2023).[1] 1,2,3-Trimethylcyclohexane, cis, trans, cis - Phase change data and Retention Indices.[1] National Institute of Standards and Technology.[1][5] Retrieved from [1]

  • Bussert, J. F., et al. (1956).[1][2][5] Synthesis of the Geometrical Isomers of 1,2,3-Trimethylcyclohexane. Journal of the American Chemical Society, 78(23), 6076–6082.[1] Retrieved from [1]

  • Restek. (2023). Chromatogram Search: Hydrocarbon Isomer Separation.[1] Retrieved from [1]

Sources

Validation

Benchmarking Conformational Energetics: Validating DFT &amp; Force Fields Against Solution NMR

A Senior Application Scientist’s Guide to Structural Integrity Executive Summary: The Energy Gap Problem In drug discovery, the "bioactive conformation" is rarely the global minimum found in a vacuum. A common failure mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to Structural Integrity

Executive Summary: The Energy Gap Problem

In drug discovery, the "bioactive conformation" is rarely the global minimum found in a vacuum. A common failure mode in Structure-Based Drug Design (SBDD) is the reliance on static crystal structures or gas-phase calculations that neglect the entropic and solvation penalties of the solution state.

This guide compares the performance of Dispersion-Corrected DFT (The "Product" - specifically


B97X-D)  against Classical Force Fields (The "Alternative" - OPLS3e, GAFF, MMFF94) . We validate these methods not against each other, but against the absolute ground truth: Solution-Phase NMR observables (

couplings and NOEs)
analyzed via the NAMFIS (NMR Analysis of Molecular Flexibility in Solution) protocol.

Performance Comparison: Theory vs. Reality

The following data synthesizes benchmarks from recent high-impact studies (see References) comparing the accuracy of conformational energy predictions.

Table 1: Energetic Accuracy Relative to High-Level QM (CCSD(T) Baseline)

How well do these methods predict the relative energy (


) of conformers?
MethodTypeMean Abs. Error (MAE)Outlier Risk (>5 kcal/mol)Computational CostRecommended Use

B97X-D / def2-TZVP
DFT (Product) < 0.5 kcal/mol Very Low High Final Energy Scoring, NMR Prediction
B3LYP-D3BJ / 6-31G*DFT (Standard)0.8 - 1.2 kcal/molLowMediumGeometry Optimization
OPLS3e Force Field1.1 - 1.8 kcal/molModerateVery LowHigh-Throughput Screening
MMFF94sForce Field2.0 - 3.5 kcal/molHighNegligibleInitial Conformer Generation
GAFF2Force Field> 3.5 kcal/molVery HighNegligibleMD Simulations (Ligand)
Table 2: Structural Accuracy Relative to Solution NMR

How well does the predicted global minimum match the dominant species in solution?

MetricDFT (

B97X-D)
Force Field (OPLS3e) Force Field (GAFF/MMFF)
Population Accuracy High (>90% match) Medium (60-75% match)Low (<50% match)
H-Bond Prediction Accurate (Polarizable)Overestimates (Static Charges)Often Incorrect
RMSD to NMR Ensemble < 0.5 Å 0.8 - 1.5 Å> 2.0 Å

Critical Insight: Force fields like OPLS3e are excellent at finding the minima (geometry) but poor at ranking them (energy). They often overestimate the stability of intramolecular hydrogen bonds because they lack electronic polarization. DFT is required to re-rank these conformers correctly.

The Validation Protocol: NAMFIS Workflow

To rigorously validate your computational predictions, you must use the NAMFIS (NMR Analysis of Molecular Flexibility in Solution) approach.[1] This method mathematically deconvolutes the time-averaged NMR spectrum into discrete conformer populations.

Step-by-Step Methodology
Phase 1: Experimental Data Acquisition
  • Synthesize the ligand (ensure >95% purity).

  • Acquire 1D

    
    H NMR  in a relevant solvent (e.g., DMSO-
    
    
    
    or D
    
    
    O) to extract scalar couplings (
    
    
    ).
    • Standard: 600+ MHz cryoprobe.

  • Acquire 2D NOESY/ROESY spectra.

    • Mixing Time: 300–600 ms (ensure linear build-up).

    • Integration: Convert cross-peak volumes to inter-proton distances (

      
       dependence).
      
Phase 2: Computational Ensemble Generation
  • Exhaustive Search: Use OPLS3e or MMFF to generate 500+ conformers (Energy window: 20 kcal/mol).

  • Redundancy Check: Cluster by RMSD (0.5 Å cutoff) to reduce to ~20–50 unique conformers.

  • DFT Optimization: Re-optimize all unique geometries using B3LYP-D3BJ/6-31G(d) with PCM/SMD solvation model matching the NMR solvent.

  • Final Energy Scoring: Calculate single-point energies using

    
    B97X-D/def2-TZVP .
    
Phase 3: The NAMFIS Analysis
  • Predict Observables: For every DFT conformer, calculate:

    • Dihedral angles (

      
      ) 
      
      
      
      Predict
      
      
      using the generalized Karplus equation.
    • Inter-proton distances

      
       Predict NOE intensities.
      
  • Matrix Deconvolution: Solve the following system to find the mole fraction (

    
    ) of each conformer:
    
    
    
    
    Where
    
    
    represents the NMR observables (J-couplings and NOEs).
  • Validation: If the error (RMSD between

    
     and calculated average) is high, your computational ensemble is missing the bioactive conformer.
    

Visualization: The Integrated Workflow

The following diagram illustrates the closed-loop process of validating theoretical energies against experimental observables.

NAMFIS_Workflow cluster_0 Laboratory Data cluster_1 Theoretical Ensemble node_exp Experimental Phase (NMR Spectroscopy) node_comp Computational Phase (DFT & Force Fields) node_analysis NAMFIS Analysis (Deconvolution) Result Bioactive Conformer Population % node_analysis->Result Fit Populations Sample Ligand Sample NOESY 2D NOESY (Distances) Sample->NOESY J_Coupling 1D 1H-NMR (Scalar Couplings) Sample->J_Coupling NOESY->node_analysis J_Coupling->node_analysis ConfSearch Conformational Search (OPLS3e / MMFF) DFT_Opt Geometry Opt + Solvation (B3LYP-D3BJ) ConfSearch->DFT_Opt Refine Geometry DFT_Energy Final Energy Scoring (ωB97X-D) DFT_Opt->DFT_Energy Re-rank Energies Predict_NMR Calculate J & NOE (Karplus / Distance) DFT_Energy->Predict_NMR Predict_NMR->node_analysis

Caption: The NAMFIS workflow integrates experimental NMR data (Green) with Computational predictions (Blue) to mathematically determine the true solution-phase population (Red/Yellow).

Expert Commentary & Troubleshooting

The "Cancellation of Errors" Trap

Many researchers rely on B3LYP because it is "standard." However, B3LYP lacks dispersion corrections, often leading to unfolded conformations being artificially favored over folded ones (where dispersion stabilizes the fold).

  • Recommendation: Always use

    
    B97X-D  or B3LYP-D3(BJ) . The "-D" (dispersion) correction is non-negotiable for conformational energetics.
    
Solvation Models Matter

A common error is running the conformational search in the gas phase (vacuum) and only applying solvation (PCM/SMD) during the final energy calculation.

  • Correction: Polar solvents (DMSO, Water) can fundamentally alter the potential energy surface. If your NMR is in DMSO, your initial OPLS3e search must use the DMSO parameter set.

When Theory Fails

If your NAMFIS fit has a high error (>10% RMSD), it usually means:

  • Missing Conformer: Your force field search failed to find a high-energy conformer that is stabilized by specific solute-solvent interactions.

  • Force Field Bias: The force field overestimated an intramolecular H-bond (common in ureas/amides), creating a "ghost" conformer that doesn't exist in solution.

References

  • Cicero, D. O., Barbato, G., & Bazzo, R. (1995).[2] "NAMFIS: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations." Journal of the American Chemical Society.[2][3]

  • Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.

  • Mardirossian, N., & Head-Gordon, M. (2008). "

    
    B97X-D: Dispersion-corrected range-separated hybrid density functional." Physical Chemistry Chemical Physics. 
    
  • Comparison of Force Fields (2022). "Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts." The Journal of Organic Chemistry.

Sources

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